molecular formula C8H8BrF2N B6226513 2-(3-bromo-2,6-difluorophenyl)ethan-1-amine CAS No. 1380061-43-7

2-(3-bromo-2,6-difluorophenyl)ethan-1-amine

Cat. No.: B6226513
CAS No.: 1380061-43-7
M. Wt: 236.1
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Description

2-(3-bromo-2,6-difluorophenyl)ethan-1-amine is a chemical compound with the molecular formula C8H8BrF2N It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-2,6-difluorophenyl)ethan-1-amine typically involves the bromination and fluorination of phenylethylamine derivatives. One common method involves the reaction of 2,6-difluorobenzyl bromide with ammonia or an amine source under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-2,6-difluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylethylamine derivatives.

Scientific Research Applications

2-(3-bromo-2,6-difluorophenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-bromo-2,6-difluorophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substitutions on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride
  • 2-(6-bromo-2,3-difluorophenyl)ethan-1-amine
  • 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

1380061-43-7

Molecular Formula

C8H8BrF2N

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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